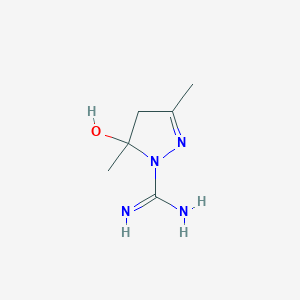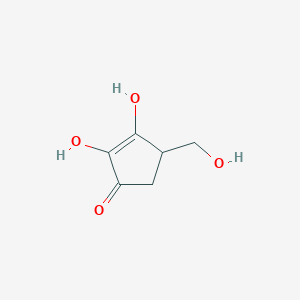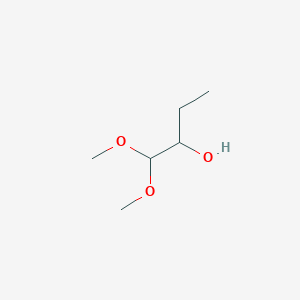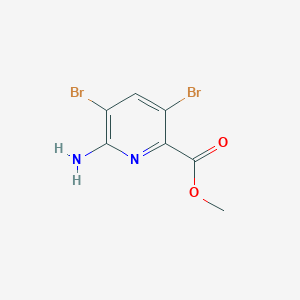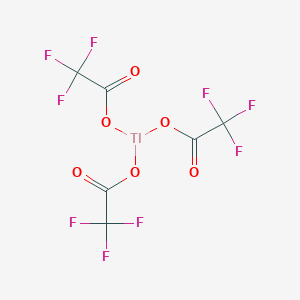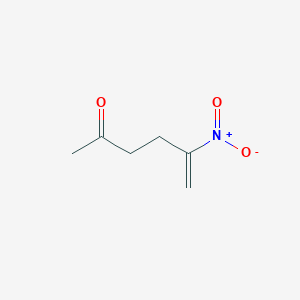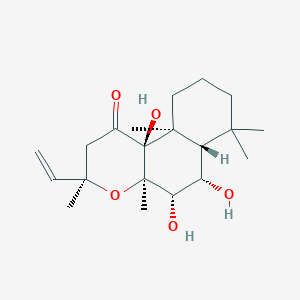
7-Deacetyl-1-deoxyforskolin from Coleus forskohlii
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coleus forskohlii is a perennial herb that belongs to the mint family, which is native to the subtropical regions of India, Nepal, and Thailand. The plant has been used for centuries in traditional medicine to treat various ailments such as asthma, angina, and high blood pressure. Recent scientific research has identified a compound in Coleus forskohlii called 7-Deacetyl-1-deoxyforskolin, which has shown promising results in various fields of research.
Wissenschaftliche Forschungsanwendungen
Industrial Development and Application
Research on Coleus forskohlii, particularly its component 7-Deacetyl-1-deoxyforskolin, has led to the development of second-generation forskolin analogs. These analogs, like HIL 568, are explored as potential agents for treating glaucoma, and others like NKH 477 are investigated for their cardiotonic properties. Additionally, a standardized phytotherapeutic product derived from Coleus forskohlii is being considered for its antithrombotic potential (Souza, 1993).
Chemical Constituents Analysis
Studies on Coleus forskohlii have led to the isolation and identification of various compounds, including 7-Deacetyl-1-deoxyforskolin. These studies employ column chromatographic methods and spectroscopic analysis to elucidate the structures of these compounds, contributing significantly to the understanding of the plant's chemical profile (Wang, Ma, Pan, Hou, Huang, 2009).
Labdane Diterpenoids Isolation
Further research on Coleus forskohlii roots has focused on isolating labdane diterpenoids, including 7-Deacetyl-1-deoxyforskolin. The identification of these compounds is critical for understanding the plant's potential therapeutic applications and the mechanisms underlying its medicinal properties (Xu, 2004).
Cytochrome P450 Gene Sequences Analysis
Omics analyses in Coleus forskohlii have led to the isolation of cytochrome P450 genes, which are crucial in the biosynthesis of secondary metabolites like 7-Deacetyl-1-deoxyforskolin. Understanding these gene sequences can provide insights into the metabolic pathways involved in the synthesis of such compounds and their regulation (AwasthiPraveen, MahajanVidushi, Ahmad, Prakash, RasoolShafaq, BediYashbir, VishwakarmaRam, GandhiSumit, 2015).
Ethnopharmacological Knowledge and Safety
Coleus forskohlii has been used in various traditional medicines, and its bioactive constituents, including 7-Deacetyl-1-deoxyforskolin, are a focus of safety and therapeutic value studies. This research approaches the plant from an ethnopharmacological perspective, providing insights into its traditional uses and the safety of its constituents (Shivaprasad, Pandit, Bhanumathy, Manohar, Jain, Thandu, Su, 2014).
Eigenschaften
CAS-Nummer |
121606-18-6 |
|---|---|
Produktname |
7-Deacetyl-1-deoxyforskolin from Coleus forskohlii |
Molekularformel |
C20H32O5 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-5,6,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one |
InChI |
InChI=1S/C20H32O5/c1-7-17(4)11-12(21)20(24)18(5)10-8-9-16(2,3)14(18)13(22)15(23)19(20,6)25-17/h7,13-15,22-24H,1,8-11H2,2-6H3/t13-,14-,15-,17-,18-,19+,20-/m0/s1 |
InChI-Schlüssel |
BEXJRVNGEWHUJR-FTFGDVISSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1[C@@H]([C@@H]([C@@]3([C@@]2(C(=O)C[C@](O3)(C)C=C)O)C)O)O)(C)C |
SMILES |
CC1(CCCC2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)C |
Kanonische SMILES |
CC1(CCCC2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)
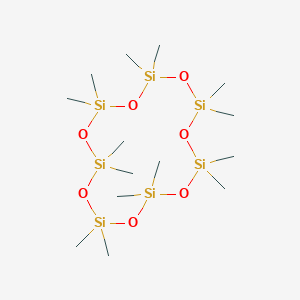
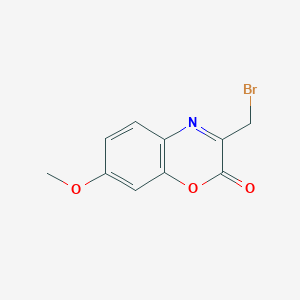
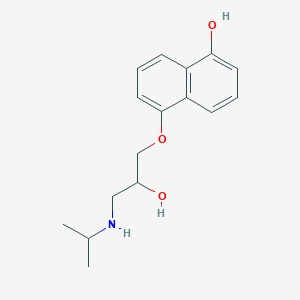
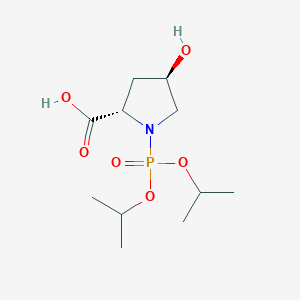
![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)
![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)

